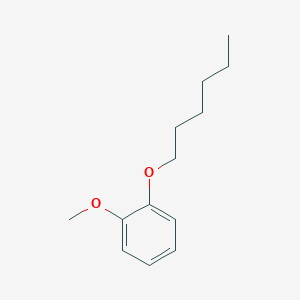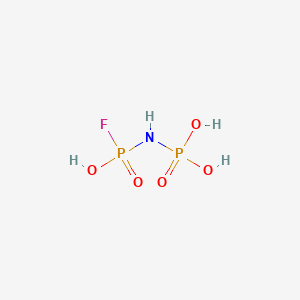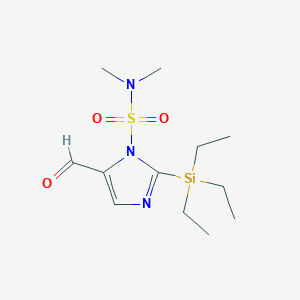![molecular formula C18H22Cl2N4O4S B14267350 [1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate CAS No. 178980-47-7](/img/structure/B14267350.png)
[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamate group, a dichlorophenyl group, and an imidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate typically involves multiple steps, including the formation of the imidazole ring, the introduction of the dichlorophenyl group, and the attachment of the carbamate group. Common reagents used in these reactions include chlorinating agents, carbamoylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate is used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.
Biology
In biology, this compound may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes. Its unique structure allows it to interact with specific biological targets.
Medicine
In medicine, this compound may have potential therapeutic applications, such as acting as an inhibitor for certain enzymes or receptors involved in disease pathways.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of [1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with keto-enol tautomerism and similar reactivity.
Diketene: A reactive intermediate used in the synthesis of various compounds.
Uniqueness
What sets [1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate apart from these similar compounds is its unique combination of functional groups and its potential for specific biological interactions. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
178980-47-7 |
|---|---|
Formule moléculaire |
C18H22Cl2N4O4S |
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
[1-(2-carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C18H22Cl2N4O4S/c1-9(2)15-16(29-13-5-11(19)4-12(20)6-13)24(7-10(3)28-18(22)26)14(23-15)8-27-17(21)25/h4-6,9-10H,7-8H2,1-3H3,(H2,21,25)(H2,22,26) |
Clé InChI |
SKRRNRYPFHSHLY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N(C(=N1)COC(=O)N)CC(C)OC(=O)N)SC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)

![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)
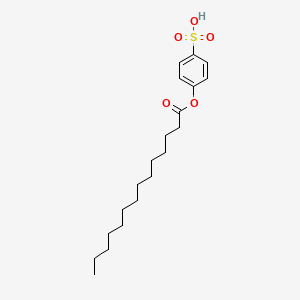
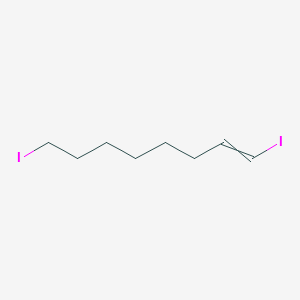
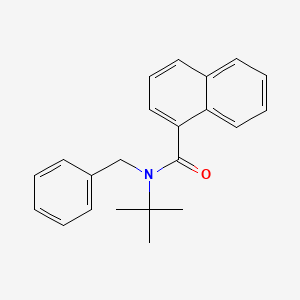
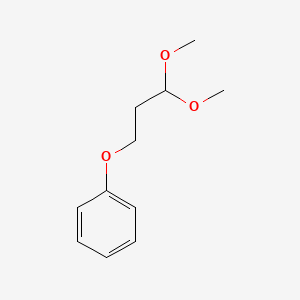
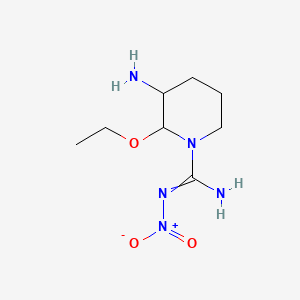
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
